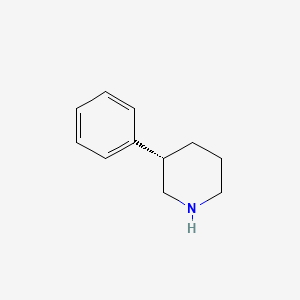

(S)-3-Phenylpiperidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYBILDYPCVNMU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208096 | |

| Record name | (S)-3-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59349-71-2 | |

| Record name | (3S)-3-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59349-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059349712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 3 Phenylpiperidine and Analogues

Enantioselective Synthesis Strategies

The direct construction of the chiral piperidine (B6355638) ring with high enantiomeric purity is a key focus in modern organic synthesis. Asymmetric catalysis offers a powerful tool to achieve this goal, minimizing the need for classical resolution of racemic mixtures.

Asymmetric Catalysis in Piperidine Ring Formation

The use of chiral metal catalysts to control the stereochemical outcome of piperidine ring synthesis has led to several effective methodologies. These approaches often start from readily available precursors like pyridines or acyclic amines.

Rhodium catalysis has emerged as a versatile method for the asymmetric synthesis of chiral piperidines. One prominent strategy involves the asymmetric reductive Heck reaction. snnu.edu.cnnih.govacs.org This process typically starts with the partial reduction of pyridine (B92270) to a dihydropyridine (B1217469) intermediate, which then undergoes a rhodium-catalyzed asymmetric carbometalation with an arylboronic acid. snnu.edu.cnacs.org A final reduction step furnishes the enantioenriched 3-arylpiperidine. snnu.edu.cnnih.govacs.org

A key development in this area is the rhodium-catalyzed carbometalation of a phenyl pyridine-1(2H)-carboxylate with phenylboronic acid. snnu.edu.cnacs.org Optimization studies revealed that a catalyst system composed of [Rh(cod)(OH)]₂ and the chiral ligand (S)-Segphos, in the presence of aqueous cesium hydroxide, provides the corresponding 3-phenyl-tetrahydropyridine intermediate in high yield and excellent enantioselectivity. acs.org

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | [Rh(cod)(OH)]₂ | (S)-Segphos | aq. CsOH | THP:Toluene:H₂O (1:1:1) | 70 | 81 | 96 |

Table 1: Optimization of Rhodium-Catalyzed Asymmetric Carbometalation. acs.org Data represents the reaction of phenyl pyridine-1(2H)-carboxylate with phenyl boronic acid.

Another innovative rhodium-catalyzed method is the asymmetric reductive transamination of pyridinium (B92312) salts. bohrium.comresearchgate.netliverpool.ac.uk This reaction introduces a chiral primary amine to a pyridinium salt under reducing conditions, which induces chirality on the newly formed piperidine ring with high diastereo- and enantioselectivity. bohrium.comliverpool.ac.uk The catalyst, [Cp*RhCl₂]₂, has proven effective for this transformation. bohrium.com

A distinct strategy for constructing chiral piperidines involves the functionalization of acyclic amines. A copper-catalyzed, enantioselective δ C-H cyanation of acyclic amines provides access to δ-amino nitriles, which are valuable precursors to chiral piperidines. nih.gov This method represents a (5+1) synthetic disconnection approach to the piperidine ring. nih.gov

The reaction is facilitated by a chiral copper catalyst that intercepts an N-centered radical, enabling a highly regio- and enantioselective C-C bond formation at the δ-position. nih.gov The process utilizes a copper(II) triflate catalyst and a chiral bisoxazoline ligand (L1 or L5) to achieve high enantiomeric excess in the resulting δ-amino nitrile product. nih.gov These intermediates can then be cyclized to form the corresponding chiral piperidines. nih.gov

| Substrate | Catalyst | Ligand | Reagent | Yield (%) | ee (%) |

| N-Aryl Amide | Cu(OTf)₂ | L1 or L5 | Me₃SiCN | High | High |

Table 2: Enantioselective Copper-Catalyzed δ C-H Cyanation. nih.gov General conditions shown.

Palladium catalysis offers a powerful means to construct piperidine rings through stereoselective amination reactions. Intramolecular hydroamination of alkenes is a common strategy. mdpi.com For instance, the selective synthesis of cis-3,4-disubstituted piperidines can be achieved via a palladium-catalyzed C(sp³)–H arylation using an aminoquinoline auxiliary at the C3 position. acs.org This method provides excellent regio- and stereoselectivity. acs.org

Furthermore, palladium-catalyzed enantioselective aminochlorination of alkenes proceeding via a 6-endo cyclization gives access to a variety of chiral 3-chloropiperidines with high enantioselectivity. organic-chemistry.org These halogenated products can serve as versatile intermediates for the synthesis of analogues of (S)-3-phenylpiperidine.

Chiral Resolution Techniques for Enantiomeric Purity

While asymmetric synthesis is often preferred, chiral resolution remains a vital technique for obtaining enantiomerically pure compounds. Kinetic resolution, in particular, leverages differences in reaction rates between enantiomers with a chiral catalyst or reagent.

Kinetic resolution by asymmetric deprotonation has proven effective for resolving racemic N-protected 2-arylpiperidines. rsc.orgrsc.org This method utilizes a chiral base, typically a complex of n-butyllithium (n-BuLi) and a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to selectively deprotonate one enantiomer of the racemic starting material. rsc.orgnih.gov

This process allows for the recovery of the unreacted, enantioenriched starting material with high enantiomeric ratios (er). rsc.orgrsc.org The lithiated intermediate, generated from the faster-reacting enantiomer, can then be quenched with an electrophile to produce highly enantioenriched 2,2-disubstituted piperidines. rsc.orgnih.gov While primarily demonstrated for 2-arylpiperidines, the principles of this methodology are applicable to other piperidine systems. nih.govacs.org More directly relevant is the development of a dynamic kinetic resolution of racemic γ-aryl-δ-oxoesters, which, through cyclodehydration with a chiral phenylglycinol, leads to enantiopure 3-arylpiperidines. nih.govacs.org

| Substrate | Chiral Base | Recovered Yield (%) | Recovered er |

| N-Boc-2-arylpiperidine | n-BuLi/(-)-sparteine | 39–48 | up to 97:3 |

Table 3: Kinetic Resolution of N-Boc-2-arylpiperidines by Asymmetric Deprotonation. rsc.orgnih.gov

Diastereomeric Salt Formation and Separation

A well-established method for resolving racemic mixtures is through the formation of diastereomeric salts. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent, creating a pair of diastereomers with different physical properties, such as solubility, which allows for their separation.

In the case of 3-phenylpiperidine (B1330008) and its derivatives, chiral acids are commonly employed as resolving agents. For instance, racemic trans-3-[(4-methoxyphenoxy)-methyl]-1-methyl-4-phenylpiperidine can be resolved using an enantiomer of mandelic acid. google.com The reaction results in the formation of two diastereomeric salts. Due to their differential solubility in a given solvent, one diastereomer preferentially crystallizes and can be separated by filtration. google.com The desired enantiomer of the piperidine derivative is then liberated from the isolated salt. A similar principle applies to the resolution of 3-phenylpiperidine-3-carboxylic acid, where chiral bases like cinchonidine (B190817) can be used to isolate the (R)-enantiomer through diastereomeric salt formation.

The efficiency of diastereomeric salt resolution can be influenced by several factors, including the choice of solvent and the temperature. rsc.org For the resolution of dl-phenylalanine (B559549) methyl ester, a PEGylated-(α)-hydroxy or amino acid can be used as the resolving agent. Cooling the reaction mixture facilitates the precipitation of one diastereomeric salt pair. nih.gov It's a classic method that remains widely used in industrial processes due to its scalability, though it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. d-nb.infoyork.ac.uk

A novel approach combining diastereomeric resolution with Viedma ripening has been demonstrated, which can potentially overcome the 50% yield limitation. This process uses a racemic resolving agent in excess and relies on the racemization of the target molecule in solution. d-nb.info

Stereoselective Cyclization Reactions

Intramolecular aldol (B89426) condensation provides a powerful tool for the construction of cyclic structures, including the piperidine ring. masterorganicchemistry.com This reaction involves the formation of a new carbon-carbon bond within a single molecule containing both a nucleophilic enolate and an electrophilic carbonyl group. masterorganicchemistry.com The process typically begins with a Michael reaction to form a 1,5-dicarbonyl compound, which then undergoes an intramolecular aldol condensation to create a six-membered ring. masterorganicchemistry.com

In the context of synthesizing substituted piperidines, a domino imino-aldol-aza-Michael reaction has been developed. This one-pot, highly diastereoselective route involves the addition of an enolate to an N-activated aldimine, followed by an intramolecular aza-Michael reaction to form the piperidine ring. nih.gov The use of chiral sulfinyl imines in this sequence allows for the synthesis of enantiopure piperidines. nih.gov

Organocatalysis has emerged as a key strategy in promoting enantioselective aldol reactions. For example, L-proline can catalyze the intramolecular cross-aldol reaction of enolizable dials to achieve regio-, diastereo-, and enantioselectivity. researchgate.net A combination of an organocatalyzed aldol reaction followed by intramolecular reductive amination has been successfully employed for the synthesis of chiral pyrrolidine (B122466) and piperidine derivatives. researchgate.net

Radical cyclization reactions offer a distinct approach to the synthesis of piperidine rings, often proceeding under mild conditions. researchgate.net These reactions typically involve the intramolecular addition of a carbon-centered radical to a double or triple bond. researchgate.net

A notable strategy involves a 1,5-hydrogen atom transfer (HAT), where a nitrogen-centered radical abstracts a hydrogen atom from a carbon five atoms away, generating a carbon-centered radical that can then cyclize. nih.govacs.org While 1,5-HAT typically favors the formation of five-membered rings (pyrrolidines), methods have been developed to achieve the less favored 6-endo cyclization to form piperidines. nih.govacs.orgmdpi.com For instance, visible light-induced iodine catalysis can promote the selective C(sp³)–H amination of 2-aryl-substituted piperidines. acs.org

Copper-catalyzed radical cyclization has also been employed. mdpi.com In one example, a copper catalyst initiates the formation of a nitrogen-centered radical, which, after a 1,5-HAT, is captured by carbon monoxide and a copper(II) species, leading to the piperidine ring through reductive elimination/cyclization. mdpi.com Another approach utilizes a chiral copper(II) catalyst for the enantioselective cyanidation of amines, followed by reduction and cyclization to afford (S)-3-substituted piperidines. nih.gov This method has been applied to the formal synthesis of the anti-cancer drug niraparib. nih.gov

The asymmetric hydrogenation of pyridinium salts represents a direct and efficient method for the synthesis of chiral piperidines. mdpi.com This approach utilizes transition metal catalysts, most notably iridium and rhodium, in combination with chiral ligands to achieve high levels of stereoselectivity. mdpi.comthieme-connect.comresearchgate.net

Iridium catalysts, particularly those containing P,N-ligands, have proven effective for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.comthieme-connect.com The reaction is believed to proceed through an outer-sphere dissociative mechanism, where the stereochemistry is determined by the selective protonation of an enamine intermediate. mdpi.com This methodology has been successfully applied to the synthesis of precursors for neurokinin-1 (NK-1) receptor antagonists. thieme-connect.com

Rhodium catalysts have also been extensively used. For example, a rhodium(I) complex with pinacol (B44631) borane (B79455) can achieve highly diastereoselective dearomatization/hydrogenation of fluorinated pyridines. mdpi.com More recently, a rhodium-catalyzed reductive transamination of pyridinium salts has been developed, offering excellent diastereo- and enantioselectivity for a wide range of chiral piperidines, including those with fluorine substituents. researchgate.net This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring through a transamination process. researchgate.net A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a partially reduced pyridine derivative also provides access to enantioenriched 3-substituted piperidines. acs.org

Non-metal alternatives, such as borenium ions with hydrosilanes, have also been shown to diastereoselectively reduce substituted pyridines to piperidines. mdpi.com

Oxidative amination of alkenes provides a modern and atom-economical route to construct piperidine rings. nih.gov This method involves the simultaneous formation of a C-N bond and a C-O or other bond across a double bond within an amino-alkene substrate. nih.gov

Palladium catalysts are frequently used to facilitate this transformation. A base-free Pd(DMSO)2(TFA)2 catalyst system enables the Wacker-type aerobic oxidative cyclization of alkenes tethered to sulfonamides, yielding various six-membered N-heterocycles, including piperidines. acs.org Another palladium-catalyzed approach achieves the intramolecular amination of olefins with Lewis basic amines to synthesize piperidine derivatives. nih.govresearchgate.net The use of a novel pyridine-oxazoline ligand with a palladium catalyst has enabled an enantioselective version of this reaction. nih.gov

Gold catalysts have also been employed in the oxidative amination of unactivated alkenes. A gold(I) complex, in conjunction with an iodine(III) oxidizing agent, catalyzes the difunctionalization of a double bond to form substituted piperidines. nih.gov

Novel Precursor and Intermediate Chemistry

The development of novel precursors and the strategic manipulation of intermediates are central to advancing the synthesis of this compound and its analogues.

One innovative approach involves an N-acyliminium ion cyclization. For instance, an intramolecular allylsilane N-acyliminium ion cyclization has been utilized in the synthesis of (+)-myrtine. nih.gov Acetic acid can promote a metal-free cascade N-acyliminium ion/aza-Prins cyclization of o-formyl carbamates and homoallylamines to produce fused tricyclic piperidines with high diastereoselectivity. rsc.org

A three-component vinylogous Mannich-type reaction of a 1,3-bis-trimethylsilyloxy enol ether with an aldehyde and a chiral amine, such as α-methyl benzylamine, generates a chiral dihydropyridinone adduct. rsc.org This intermediate serves as a versatile precursor for a variety of chiral piperidine compounds. rsc.org

The synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine, a key intermediate for non-peptide substance P antagonists, has been achieved from D-mannitol. researchgate.net Key steps in this synthesis include a highly stereoselective Grignard addition to an allyl imine and a ring-closing metathesis. researchgate.net Another route to a precursor for NK-1 receptor antagonists involves the stereospecific conversion of a carbomethoxy group to an amino group, followed by reductive amination. nih.gov

Furthermore, novel 3-phenylpiperidine-4-carboxamide derivatives have been generated by hybridizing substructures from two different types of tachykinin NK(1) receptor antagonists. nih.gov

Functionalization of N-Protected Piperidones

A common and effective strategy for the synthesis of 3-phenylpiperidines involves the functionalization of a pre-existing piperidine ring, specifically an N-protected piperidone. N-Boc-3-piperidone is a frequently used starting material in this context. biosynth.comgoogle.com The general approach involves the addition of a phenyl group to the C3 position of the piperidone, followed by further transformations.

One of the most direct methods to introduce the phenyl group is through a Grignard reaction. The synthesis involves reacting an N-protected 3-piperidone with a phenylmagnesium halide. google.com This creates a tertiary alcohol, 3-hydroxy-3-phenylpiperidine, which can then undergo an elimination reaction to form a tetrahydropyridine (B1245486) intermediate. Subsequent hydrogenation and deprotection steps yield the final 3-phenylpiperidine. google.com The chirality is typically introduced via chiral resolution of the final product or an intermediate. google.com

More advanced, catalyst-controlled methods have been developed to achieve site-selective functionalization of the piperidine ring. While direct C-H functionalization at the C3 position is challenging due to the deactivating inductive effect of the nitrogen atom, an indirect approach has proven successful. d-nb.infonih.gov This strategy involves the asymmetric cyclopropanation of an N-Boc-1,2,3,4-tetrahydropyridine intermediate, followed by a reductive, stereoselective ring-opening of the resulting cyclopropane. d-nb.infonih.gov This sequence allows for the controlled installation of a functionalized group at the C3 position.

Rhodium-catalyzed C-H insertion reactions have also been explored for the functionalization of piperidines. The site selectivity of these reactions can be controlled by the choice of both the catalyst and the nitrogen-protecting group. d-nb.infonih.gov For instance, researchers have demonstrated that by using specific dirhodium catalysts, it's possible to direct functionalization to the C2 or C4 positions. d-nb.infonih.gov To access the C3-substituted analogues, the indirect cyclopropanation/ring-opening strategy is employed. d-nb.info

Another innovative approach involves the photocatalytic oxidation of N-Boc piperidine. acs.orgchemrxiv.org This method generates a Boc-stabilized iminium ion as a key intermediate. Depending on the base used, this intermediate can lead to either α-hydroxylation or β-elimination, producing an enecarbamate. acs.orgchemrxiv.org This enecarbamate can then be further functionalized, providing a pathway to various substituted piperidines.

Below is a table summarizing catalyst screening for the cyclopropanation of N-Boc-tetrahydropyridine, a key step in the indirect functionalization at the C3 position. d-nb.info

Table 1: Catalyst Screening for Asymmetric Cyclopropanation

| Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Rh₂(OAc)₄ | 89 | 1.8:1 | - |

| Rh₂(S-TCPTAD)₄ | 79 | 10:1 | 91 |

| Rh₂(S-PTAD)₄ | 91 | 12:1 | 90 |

Data sourced from research on site-selective piperidine functionalization. d-nb.info

Application of Aziridine (B145994) Ring Expansion in Piperidine Synthesis

The inherent ring strain of aziridines makes them valuable three-atom synthons that can undergo ring-expansion reactions to form larger, more complex heterocyclic systems, including piperidines. scispace.comresearchgate.net This strategy offers a powerful way to construct the piperidine scaffold with defined stereochemistry.

One such method involves a formal [3+3] ring expansion of a bicyclic aziridine. chemrxiv.org In this process, a bicyclic aziridine reacts with a rhodium-bound vinyl carbene. This reaction proceeds through a vinyl aziridinium (B1262131) ylide intermediate, which then undergoes a concerted, pseudo- snnu.edu.cnorganic-chemistry.org-sigmatropic rearrangement to furnish a dehydropiperidine. chemrxiv.orgspringernature.com This product can be subsequently reduced to the corresponding piperidine. This method is highly stereocontrolled and tolerates a variety of functional groups. chemrxiv.orgspringernature.com The combination of asymmetric aziridination followed by this Rh-mediated ring expansion allows for the synthesis of enantioenriched piperidines. springernature.com

Another approach utilizes the ring expansion of prolinols (pyrrolidine-2-methanols) via an intermediate aziridinium ion to generate C3-substituted piperidines. researchgate.net This transformation can be highly stereoselective. For example, a catalytic, highly enantioselective preparation of N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine was achieved through a process involving an intramolecular epoxide opening followed by a ring expansion, starting from a material available via Jacobsen epoxidation. princeton.eduresearchgate.net

These ring expansion reactions highlight the utility of strained ring systems as precursors for stereochemically complex heterocycles. scispace.com The choice of substituents on the aziridine ring and the specific reaction conditions can influence the outcome and efficiency of the expansion. scispace.com

Table 2: Substrate Scope for Rh-Catalyzed Aziridine Ring Expansion

| Aziridine Substituent (R) | Diazoester Substituent (R') | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Ethyl | Phenyl | Dehydropiperidine | 56 | >19:1 |

| Benzyl | 4-Chlorophenyl | Dehydropiperidine | 68 | >19:1 |

| Isobutyl | 4-Methoxyphenyl | Dehydropiperidine | 62 | >19:1 |

Data adapted from studies on intermolecular [3+3] ring-expansion of aziridines. chemrxiv.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of pharmaceuticals like this compound is crucial for developing sustainable and environmentally friendly manufacturing processes. This involves using greener solvents, developing atom-economic reactions, and employing catalytic methods to reduce waste and energy consumption. researchgate.net

One key area of focus is the replacement of conventional volatile organic solvents with more sustainable alternatives. Bio-renewable solvents such as 2-MeTHF (2-methyltetrahydrofuran) have been successfully used in asymmetric catalysis. mdpi.com For instance, 2-MeTHF was found to be an effective solvent for the asymmetric transfer hydrogenation of β-ketoesters, a reaction type relevant to the synthesis of chiral building blocks. mdpi.com The use of such solvents can significantly reduce the environmental impact of a synthetic process.

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. The development of highly efficient, enantioselective catalytic routes to this compound and its analogues aligns with green chemistry goals. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative provides a three-step pathway to enantioenriched 3-substituted piperidines. snnu.edu.cnnih.govacs.org This method demonstrates high yield, excellent enantioselectivity, and broad functional group tolerance, making it a more efficient and less wasteful approach than many classical syntheses. snnu.edu.cnnih.govacs.org

Furthermore, developing one-pot or tandem reactions that combine several synthetic steps without isolating intermediates can significantly improve process efficiency and reduce solvent use and waste generation. researchgate.net An efficient synthetic route to a tosyl-protected (2S)-phenyl-3-piperidone, a key intermediate, was developed in five steps from biomass-derived furfural, showcasing the use of renewable feedstocks. researchgate.netresearchgate.net Such strategies, which begin from renewable sources and minimize steps, are at the forefront of green pharmaceutical synthesis.

Pharmacological and Biological Investigations of S 3 Phenylpiperidine

Interaction with Neurotransmitter Systems

The interaction of (S)-3-phenylpiperidine derivatives with various neurotransmitter systems has been a subject of extensive research. These investigations have primarily focused on their effects on the dopaminergic system, a key player in the regulation of motor control, motivation, and cognition. nih.gov

Dopamine (B1211576) Receptor Ligand Profiling

This compound and its analogues have been characterized as ligands for dopamine receptors, with a particular emphasis on their properties at the D2 receptor subtype. nih.govnih.gov

A significant body of research highlights the role of meta-substituted (S)-phenylpiperidines as preferential dopamine D2 autoreceptor ligands. nih.gov These autoreceptors are located on the presynaptic terminals of dopaminergic neurons and function to regulate the synthesis and release of dopamine. gu.se Compounds that act as antagonists at these autoreceptors can increase dopamine turnover without causing the pronounced behavioral effects associated with postsynaptic receptor blockade. acs.org

Derivatives of this compound, such as (-)-OSU6162, have been identified as having a unique "dopamine stabilizing" profile. nih.govdovepress.com This is characterized by an ability to counteract both hyper- and hypo-dopaminergic states. nih.gov In vivo studies have demonstrated that these compounds can inhibit the behavioral effects induced by psychostimulants while having minimal effects on their own in untreated subjects. google.com This profile is attributed to their partial agonist activity at D2 receptors, allowing them to modulate rather than simply block or stimulate dopamine signaling. nih.gov

The affinity and selectivity of this compound derivatives for different dopamine receptor subtypes (D1-D5) are critical determinants of their pharmacological effects. The dopamine receptor family is divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. mdpi.comfrontiersin.org

Research has shown that many this compound derivatives exhibit a preference for the D2-like receptors. For instance, some compounds display significantly higher affinity for D2 and D3 receptors compared to D1, D4, and D5 receptors. nih.gov The introduction of specific substituents on the phenyl ring can further modulate this selectivity. For example, adding a trifluoromethyl group at the 3-position of the phenyl ring has been shown to increase affinity at the D3 receptor without significantly affecting D2 receptor affinity, thereby improving D3 selectivity. acs.org

The affinity of these compounds for D2 receptors can vary. For example, (-)-OSU6162 and ACR16 (pridopidine) have been reported to have low affinity for the D2 receptor in vitro. nih.gov Despite this, they show significant in vivo D2 receptor occupancy and antipsychotic-like efficacy. dovepress.com This highlights the complex relationship between in vitro affinity and in vivo pharmacological activity.

Table 1: Dopamine Receptor Affinity Profile of Selected this compound Derivatives This table is for illustrative purposes and includes representative data. Actual values may vary based on experimental conditions.

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |

|---|---|---|---|---|---|

| (-)-OSU6162 | >1000 | 440 | 230 | >1000 | >1000 |

| ACR16 (Pridopidine) | >1000 | 180 | 130 | >1000 | >1000 |

| Aripiprazole | 170 | 0.34 | 1.9 | 44 | 14 |

Modulation of Dopamine Synthesis and Release Pathways

This compound derivatives can significantly modulate dopamine synthesis and release. nih.gov Studies investigating the quantitative structure-activity relationships of these compounds have revealed that the molecular features influencing dopamine synthesis are distinct from those affecting its release. nih.gov This suggests the involvement of different mechanisms or receptor populations in controlling these two processes. nih.gov

For example, (-)-OSU6162 has been shown to have a tone-dependent effect on striatal L-[11C]DOPA influx, an indicator of dopamine synthesis. nih.gov In individuals with high baseline dopamine synthesis, the compound reduced it, while in those with low baseline synthesis, it was increased. nih.gov This normalizing effect on dopamine function aligns with the "dopamine stabilizer" concept. nih.gov The modulation of dopamine release is a key aspect of their action, with some compounds acting as preferential dopamine autoreceptor antagonists, thereby increasing dopamine release. acs.org

Exploration of Other Neurotransmitter Interactions

The interaction with multiple neurotransmitter systems can lead to a more complex pharmacological profile. For example, a compound with both dopamine D2 and serotonin (B10506) 5-HT2A receptor affinity may have a different therapeutic and side-effect profile compared to a highly selective D2 ligand. nih.gov The investigation of these additional interactions is crucial for a comprehensive understanding of the pharmacology of this compound-based compounds. nih.gov

Role as a Chiral Scaffold in Drug Design

The this compound moiety serves as a valuable chiral scaffold in drug design, providing a rigid framework that can be functionalized to create compounds with specific pharmacological properties. researchgate.net The chirality of the scaffold is fundamental to its interaction with biological targets, as enantiomers often exhibit different potencies and efficacies. rsc.org

The use of chiral piperidine (B6355638) scaffolds like this compound in drug discovery offers several advantages:

Modulation of Physicochemical Properties: The introduction of substituents on the piperidine ring can alter properties like lipophilicity and solubility, which are important for drug-like characteristics. researchgate.net

Enhancement of Biological Activities and Selectivity: The stereodefined nature of the scaffold allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for the target receptor. researchgate.netnih.gov

Improved Pharmacokinetic Properties: The piperidine ring can influence the metabolic stability and distribution of a drug molecule. researchgate.net

The synthesis of diverse libraries of compounds based on the this compound scaffold is an active area of research in medicinal chemistry. mdpi.comnih.govmdpi.com By systematically modifying the substituents on the phenyl and piperidine rings, researchers can explore the structure-activity relationships and optimize compounds for desired therapeutic effects. google.com

Development of Active Pharmaceutical Ingredients

The piperidine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are crucial in the discovery of new drugs with diverse biological activities. researchgate.net Specifically, the this compound structure serves as a key building block for the development of Active Pharmaceutical Ingredients (APIs). researchgate.netnih.goveuropa.euworldbank.org An API is the component of a drug that produces the intended health effects. nih.goveuropa.euworldbank.org The development process for APIs often begins with a core structure, known as a scaffold, which is systematically modified to optimize pharmacological activity. For synthetic processes, the point at which "API Starting Materials" are introduced into the process is designated and documented. europa.eu

Research has utilized the 3-phenylpiperidine (B1330008) framework to synthesize novel compounds for therapeutic evaluation. For instance, a series of 3-phenylpiperidine-2,6-dione derivatives were synthesized and investigated for their in vitro antiviral and antimicrobial properties. nih.gov This highlights the role of the this compound moiety as a versatile template for generating new chemical entities with potential for development into future medicines. nih.gov The structural and chemical properties of the phenylpiperidine scaffold make it a desirable starting point for creating compounds that can interact with various biological targets. researchgate.netwikipedia.org

Influence of Chirality on Biological Activities and Selectivity

Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology, as enantiomers of a chiral drug can exhibit significant differences in their biological effects. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the two enantiomers as if they were distinct substances. nih.gov The interaction between a chiral drug and its receptor is often explained by a three-point interaction model, where one enantiomer can achieve a precise fit with the binding site, leading to a biological response, while the other cannot. nih.gov

In the case of 3-phenylpiperidine derivatives, the stereochemistry at the C3 position profoundly influences biological activity and selectivity. Studies on synthetic cannabinoid receptor agonists with a related indazole-3-carboxamide structure showed that the (S)-enantiomer was significantly more potent at the CB1 receptor than the corresponding (R)-enantiomer, with potency differences ranging from 6- to 114-fold. frontiersin.org Similarly, research on resolved 3-(3-hydroxyphenyl)piperidines has demonstrated interesting differences in the sensitivity to N-substituents between the (S) and (R) enantiomers with respect to their activity at central dopamine receptors. nih.gov This enantiomer-specific activity underscores the importance of chirality in the design of selective ligands based on the 3-phenylpiperidine scaffold, as the (S)-configuration is often associated with higher potency for specific biological targets. frontiersin.orgnih.gov The greater DNA binding affinity and antioxidant activity observed for (S)-enantiomers in certain chiral salen complexes further illustrates the general principle that the S-configuration can lead to enhanced biological interactions. researchgate.net

Structure-Activity Relationship (SAR) Studies of Substituted Phenylpiperidines

Structure-Activity Relationship (SAR) studies are essential for understanding how specific chemical modifications to a lead compound affect its biological response. gu.se For the this compound scaffold, extensive SAR studies have been conducted to explore the impact of substituents on both the piperidine nitrogen and the aromatic ring. researchgate.netacs.org

The substituent attached to the piperidine nitrogen (N-substituent) plays a pivotal role in modulating the pharmacological profile of phenylpiperidine derivatives. Research has shown that variations in the N-substituent can significantly alter receptor binding, efficacy, and selectivity. nih.govacs.org

In studies of 3-phenylpiperidines and related octahydrobenzo[f]quinolines, increasing the size of the N-substituent was found to enhance both presynaptic and postsynaptic dopaminergic activity. nih.gov An n-propyl group, in particular, was identified as conferring high dopaminergic efficacy. nih.gov However, for certain series like (S)-3-(3-hydroxyphenyl)piperidines, even greater potency was observed with N-substituents larger than n-propyl. nih.gov In contrast, for some classes of flexible opiates like fentanyls, which are based on a 4-anilidopiperidine structure, the N-substituent does not appear to significantly modulate receptor affinity or efficacy. frontiersin.org For other opioid antagonists based on the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, the N-substituent primarily affects antagonist potency and receptor selectivity rather than determining the antagonist nature of the compound. acs.org

The following table summarizes the observed effects of different N-substituents on the activity of phenylpiperidine derivatives at dopamine receptors.

| N-Substituent | Observed Effect on Dopaminergic Activity | Reference |

| n-Propyl | High efficacy at both pre- and postsynaptic receptors. | nih.gov |

| Larger than n-Propyl (e.g., n-Butyl) | Higher potency in (S)-3-(3-hydroxyphenyl)piperidines. | nih.gov |

| Increasing Lipophilicity/Size | General trend of increased pre- and postsynaptic activity. | nih.gov |

Modifications to the phenyl ring of the 3-phenylpiperidine scaffold are another critical determinant of biological activity. The position, size, and electronic properties of substituents on the aromatic ring can drastically influence potency and selectivity for various biological targets. researchgate.net

Studies on (S)-phenylpiperidines have shown that compounds with an aromatic substituent in the 3-position (meta to the piperidine ring) that possesses a high group dipole moment are highly active in vivo regarding dopamine synthesis and turnover. researchgate.net In the context of meperidine analogues, which feature a 4-phenylpiperidine (B165713) core, substituents on the phenyl ring were found to greatly influence the potency and selectivity for transporter binding sites. researchgate.net For instance, the 3,4-dichloro derivative was the most potent ligand for dopamine transporter binding sites in its series. researchgate.net However, for binding to sigma-2 (σ2) receptors, it was found that neither electron-withdrawing nor electron-donating substituents on the aryl group had a significant impact on affinity. scielo.br

The following table highlights key findings on how aromatic ring substituents affect the biological activity of phenylpiperidine derivatives.

| Substituent Position | Substituent Type | Observed Effect | Reference |

| 3-position (meta) | High group dipole moment | High in vivo activity on dopamine synthesis and turnover. | researchgate.net |

| 3,4-position | Dichloro | Most potent ligand for dopamine transporter binding sites in a series of meperidine analogues. | researchgate.net |

| General | Electron-withdrawing or -donating | Little impact on affinity for σ2 receptors. | scielo.br |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in drug design to correlate the chemical structure of compounds with their biological activity. tandfonline.comgu.se By developing mathematical equations, QSAR aims to predict the activity of new compounds and optimize lead structures. tandfonline.com

For (S)-phenylpiperidines, QSAR analyses have been successfully applied to develop predictive models for their activity as dopamine (DA) antagonists. researchgate.nettandfonline.comacs.org These studies have examined derivatives with variations at both the nitrogen substituent and the substituents on the phenyl ring. researchgate.nettandfonline.com

A key finding across multiple QSAR studies is the significant role of lipophilicity, often represented by the calculated log P (Clog P), in determining dopamine antagonist activity. researchgate.nettandfonline.com Following lipophilicity, steric factors, described by parameters such as molar volume (MVol) and Verloop's sterimol parameters (B1 and L), also play a crucial part. researchgate.nettandfonline.com In some cases, electronic effects of the substituents were also found to contribute significantly to the QSAR model. researchgate.nettandfonline.com These models provide a mathematical framework for understanding the structural requirements for potent dopamine antagonism within the (S)-phenylpiperidine class, guiding the synthesis of new analogues with potentially enhanced activity. tandfonline.comacs.org

The table below summarizes the key parameters used in QSAR models for predicting the dopamine antagonist activity of substituted (S)-phenylpiperidines.

| QSAR Parameter | Physicochemical Property | Significance in Model | Reference |

| Clog P | Lipophilicity | Plays a significant part in all studied cases. | researchgate.nettandfonline.com |

| MVol, B1, L | Steric Factors | Significant contribution, secondary to lipophilicity. | researchgate.nettandfonline.com |

| Electronic Parameters | Electronic Effects | Contributes significantly in some models. | researchgate.nettandfonline.com |

Physicochemical Descriptors in QSAR

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, QSAR analyses have been instrumental in identifying the key physicochemical descriptors that govern their interaction with biological targets, particularly as dopamine (DA) antagonists. tandfonline.comresearchgate.net

A notable QSAR analysis of substituted (S)-3-phenylpiperidines, where substituents were varied on the piperidine nitrogen and the phenyl ring, identified several critical physicochemical parameters. tandfonline.comresearchgate.net These descriptors help in mathematically modeling the biological activity and guiding the synthesis of more potent and selective compounds. tandfonline.com The most significant descriptors identified were related to lipophilicity, steric properties, and electronic effects. tandfonline.comresearchgate.net

Key physicochemical descriptors found to be influential in the QSAR of this compound derivatives include:

ClogP: This descriptor represents the logarithm of the partition coefficient between n-octanol and water, indicating the lipophilicity or hydrophobicity of the molecule. In studies of this compound derivatives as DA antagonists, ClogP was found to play a significant role in the QSAR models, suggesting that the compound's ability to cross biological membranes, like the blood-brain barrier, is crucial for its activity. tandfonline.comresearchgate.net

Calculated Molar Refractivity (CMR): CMR is a measure of the molar volume of a compound and its polarizability. It is related to the volume occupied by a drug and the London dispersion forces that can influence drug-receptor interactions. tandfonline.com

Molecular Volume (MVol): This descriptor quantifies the volume of the molecule and is a critical steric parameter. tandfonline.com

Verloop's Sterimol Parameters (L, B1): These are a set of steric descriptors that define the dimensions of a substituent. 'L' represents the length of the substituent, and 'B1' represents its smallest width. tandfonline.comnih.gov These parameters are crucial for understanding how the size and shape of substituents on the this compound scaffold affect its fit within a receptor's binding pocket. tandfonline.comnih.gov

Table 1: Key Physicochemical Descriptors in QSAR Studies of this compound Derivatives

| Descriptor Category | Specific Descriptor | Description | Relevance to this compound Activity |

| Lipophilicity | ClogP | Logarithm of the n-octanol/water partition coefficient. | Crucial for membrane permeability and reaching CNS targets; plays a significant part in DA antagonist QSAR. tandfonline.comresearchgate.net |

| Steric/Size | CMR (Calculated Molar Refractivity) | A measure of molecular volume and polarizability. | Influences the fit within the receptor binding site through volume and dispersion forces. tandfonline.com |

| MVol (Molecular Volume) | The volume occupied by the molecule. | Directly relates to the steric bulk, which is a key factor in receptor binding. tandfonline.com | |

| Verloop L | Sterimol parameter for substituent length. | Defines the length of substituents, impacting how deep a derivative can penetrate a binding pocket. tandfonline.comnih.gov | |

| Verloop B1 | Sterimol parameter for minimum substituent width. | Defines the minimum width of a substituent, influencing the conformational fit with the receptor. tandfonline.comnih.gov | |

| Electronic | Electronic Effects | Parameters describing the electron-donating or withdrawing nature of substituents. | Can contribute significantly to the binding affinity in specific cases. tandfonline.com |

Therapeutic Potential and Future Directions in Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of therapeutically valuable agents, particularly for neurological and psychiatric disorders. researchgate.netbohrium.comacs.org Its rigid conformation and the stereochemistry at the 3-position are crucial determinants of its biological activity, allowing for specific interactions with various neurotransmitter systems. bohrium.com

The therapeutic potential of this compound derivatives has been explored primarily in two areas: as dopamine receptor antagonists and, more recently, as highly selective serotonin 5-HT2A receptor agonists.

Dopamine Receptor Antagonists: A significant body of research has focused on (S)-3-phenylpiperidines as antagonists of dopamine D2 and D3 receptors. researchgate.netacs.org These compounds have been investigated for the treatment of conditions like schizophrenia. researchgate.net The antagonist activity is heavily influenced by the nature of the substituents on both the phenyl ring and the piperidine nitrogen. researchgate.net For instance, N-propyl substitution on the piperidine ring was found to be favorable for potent in vivo activity on dopamine synthesis and turnover. researchgate.net

Selective Serotonin 5-HT2A Receptor Agonists: A promising and more recent therapeutic direction is the development of this compound derivatives as selective agonists for the serotonin 5-HT2A receptor. acs.orgacs.orgnih.gov This has been driven by the emerging potential of psychedelic compounds, which act on this receptor, for treating severe depression. bohrium.comacs.org A key challenge has been to develop agents that are highly selective for the 5-HT2A subtype over the 5-HT2B and 5-HT2C subtypes to minimize side effects, such as the potential for cardiac valvulopathy associated with 5-HT2B activation. acs.orgwikipedia.org

A standout example is the compound LPH-5 , a derivative of this compound. acs.orgwikipedia.org LPH-5 has demonstrated remarkable potency and selectivity as a partial agonist for the 5-HT2A receptor. acs.orgwikipedia.orgresearchgate.net This high selectivity makes it a valuable tool for research and a potential therapeutic candidate that could offer the benefits of psychedelic-assisted therapy with an improved safety profile. acs.orgwikipedia.org In rodent models, LPH-5 has been shown to induce robust and persistent antidepressant-like effects, suggesting that selective 5-HT2A receptor activation is a viable strategy for novel antidepressant therapies. acs.orgresearchgate.netbiorxiv.org

Table 2: Research Findings on a Key this compound Derivative

| Compound Name | Structure | Biological Target | Key Findings | Therapeutic Potential |

| LPH-5 | (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine | Serotonin 5-HT2A Receptor (5-HT2AR) | Potency: Potent partial agonist with an EC50 of 3.2 nM. acs.orgwikipedia.orgbiorxiv.orgSelectivity: 10- to 100-fold selectivity for 5-HT2A over 5-HT2B and 5-HT2C receptors. acs.orgwikipedia.orgEfficacy: Induces robust and persistent antidepressant-like effects in rodent models. acs.orgbiorxiv.org | Treatment of depression and other psychiatric disorders. bohrium.comacs.orgresearchgate.net |

Future Directions in Medicinal Chemistry:

The future of this compound in medicinal chemistry is bright, with several exciting directions emerging:

Optimizing 5-HT2A Agonist Profiles: The success of LPH-5 paves the way for the design of a new generation of psychedelic-derived antidepressants. researchgate.net Future work will likely focus on fine-tuning the pharmacological profile of these agonists. This includes modulating their potency, efficacy (full vs. partial agonism), and pharmacokinetic properties to create treatments with tailored therapeutic effects and durations of action. The development of analogues like LPH-48, which has a shorter duration of action, exemplifies this trend. wikipedia.org

Exploring Biased Agonism: Research may delve into developing "biased agonists" that selectively activate specific intracellular signaling pathways downstream of the 5-HT2A receptor. This could potentially separate the therapeutic antidepressant effects from the hallucinogenic effects, leading to novel non-psychedelic treatments for depression. biorxiv.org

Broadening Therapeutic Applications: While the focus has been on dopamine and serotonin receptors, the versatility of the this compound scaffold suggests it could be adapted to target other CNS receptors or enzymes. Its proven ability to serve as a brain-penetrant scaffold makes it an attractive starting point for developing drugs for a wider range of neurological and psychiatric conditions. researchgate.netnih.gov

Leveraging Artificial Intelligence: The use of artificial intelligence and advanced computational methods in drug discovery will likely accelerate the exploration of the chemical space around the this compound core. nih.gov AI-driven QSAR and de novo design could rapidly identify novel derivatives with optimized properties for specific therapeutic targets. nih.gov

Advanced Analytical and Spectroscopic Characterization of Chiral Phenylpiperidines

Stereochemical Analysis and Enantiomeric Excess Determination

The determination of the three-dimensional arrangement of atoms (stereochemistry) and the measurement of the purity of a single enantiomer in a mixture (enantiomeric excess) are fundamental aspects of characterizing chiral compounds like (S)-3-Phenylpiperidine.

Circular Dichroism (CD) Spectroscopy for Chirality

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govharvard.edu This differential absorption, or CD signal, provides information about the molecule's three-dimensional structure and absolute configuration. rsc.orgmdpi.com

For this compound and its derivatives, CD spectroscopy can be utilized to confirm its chirality. The interaction of the chiral center with the chromophoric phenyl group gives rise to a characteristic CD spectrum. While specific CD spectral data for this compound is not extensively detailed in the provided search results, the principles of the technique are well-established. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule. nih.gov By comparing the experimental CD spectrum with that of a known standard or with spectra predicted by quantum chemical calculations, the absolute configuration of the chiral center can be assigned. scielo.brrsc.org This method is particularly valuable for rapid screening and for confirming the enantiomeric integrity of a sample. nih.gov

Advanced Chromatographic Methods for Enantioseparation

The separation of enantiomers, a process known as chiral resolution, is essential for both analytical and preparative purposes. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds, including phenylpiperidine derivatives. nih.govmdpi.com

The key to successful chiral HPLC is the use of a Chiral Stationary Phase (CSP). These are specialized column packing materials that are themselves chiral and can form transient diastereomeric complexes with the enantiomers of the analyte. csfarmacie.czscielo.org.mx The differing stability of these complexes leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

For the enantioseparation of phenylpiperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. nih.govd-nb.info For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a widely used chiral selector. d-nb.infomdpi.com The separation is typically achieved under normal or reversed-phase conditions, with the choice of mobile phase influencing the resolution. pensoft.net

The enantiomeric excess (ee) of this compound can be accurately determined from the chromatogram by comparing the peak areas of the two enantiomers. nih.govfigshare.com

Table 1: HPLC Conditions for Chiral Separation of Phenylpiperidine Analogs

| Parameter | Description | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.govmdpi.com |

| Stationary Phase | Chiral Stationary Phase (e.g., Cellulose-based) | nih.govd-nb.info |

| Mobile Phase | Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) | mdpi.com |

| Detection | UV Absorbance | nih.govpensoft.net |

Capillary electrophoresis (CE) has also emerged as a powerful technique for chiral separations, offering high efficiency and rapid analysis times. mdpi.comnih.gov In CE, chiral selectors, such as cyclodextrins, are often added to the background electrolyte to facilitate the separation of enantiomers. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereostructure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including the determination of their stereochemistry. bath.ac.uk For this compound, both ¹H and ¹³C NMR spectroscopy provide a wealth of information.

The chemical shifts and coupling constants of the protons on the piperidine (B6355638) ring are highly sensitive to their spatial orientation (axial or equatorial) and their relationship to the phenyl substituent. cdnsciencepub.com For example, the coupling constants between adjacent protons can help to establish the relative configuration of substituents on the ring. In some cases, the use of chiral derivatizing agents can be employed. These reagents react with the enantiomeric mixture to form diastereomers, which will have distinct NMR spectra, allowing for the determination of enantiomeric purity.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the through-space proximity of different protons, providing further insight into the molecule's conformation and the relative stereochemistry of its chiral centers. mdpi.com The combination of experimental NMR data with quantum mechanical calculations can also be a powerful approach for assigning the absolute configuration of chiral molecules. frontiersin.org

Table 2: Representative NMR Data for Phenylpiperidine Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | 7.12 | t | 7.8 | Aromatic CH | nih.gov |

| ¹H | 3.02 | d | 11.7 | Piperidine CH | nih.gov |

| ¹³C | 157.6 | - | - | Aromatic C | nih.gov |

| ¹³C | 56.3 | - | - | Piperidine C | nih.gov |

Note: This table provides example data for a related phenylpiperidine derivative and is for illustrative purposes.

Mass Spectrometry for Structural Confirmation and Purity Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. ontosight.ai For this compound, which has a chemical formula of C₁₁H₁₅N, the expected molecular weight is approximately 161.24 g/mol. nih.gov

Mass spectrometry provides a fragmentation pattern that is characteristic of the molecule's structure. This "fingerprint" can be used to confirm the identity of the compound by comparing it to a known spectrum or by analyzing the fragmentation pathways. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

In addition to structural confirmation, mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for assessing the purity of a sample. nih.gov It can detect and identify even trace amounts of impurities, which is critical in applications such as pharmaceutical manufacturing.

Table 3: Mass Spectrometry Data for 3-Phenylpiperidine (B1330008)

| Ion | m/z | Reference |

|---|---|---|

| [M]+ | 161 | nih.gov |

| Fragment | 104 | nih.gov |

Note: This data is for the general 3-Phenylpiperidine structure.

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods provide strong evidence for the structure and stereochemistry of a molecule, X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral compound. springernature.comed.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. springernature.com

The diffraction pattern provides a three-dimensional map of the electron density within the crystal, from which the precise arrangement of all atoms in the molecule can be determined. springernature.com For a chiral, enantiomerically pure compound, the analysis of anomalous dispersion effects in the diffraction data allows for the definitive assignment of the absolute configuration (R or S) at each chiral center. ed.ac.uk

The successful application of X-ray crystallography is contingent on the ability to grow a high-quality single crystal of the compound or a suitable derivative. researchgate.netd-nb.info In cases where the parent compound is difficult to crystallize, derivatization with a molecule containing a heavy atom can facilitate both crystallization and the determination of the absolute configuration. mdpi.comresearchgate.net The absolute configuration of a derivative of 3-phenylpiperidine has been confirmed using this method. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of (S)-3-Phenylpiperidine

The conformational landscape of this compound is primarily defined by the geometry of the piperidine (B6355638) ring and the orientation of the phenyl substituent. The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. nobelprize.org In this chair form, the phenyl group at the C3 position can exist in two principal orientations: equatorial or axial.

The relative stability of the equatorial and axial conformers is a balance of steric and electronic effects. Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer the equatorial position to avoid 1,3-diaxial interactions. nobelprize.org However, in N-phenylpiperidines, electronic effects such as the conjugation of the nitrogen lone pair with the phenyl ring's π-system can stabilize the axial conformer. researchgate.net For 3-phenylpiperidine (B1330008), the interplay of these factors determines the conformational equilibrium.

These findings suggest that for this compound, both the chair-equatorial and chair-axial conformers are likely to be significantly populated at room temperature, with the exact ratio depending on the solvent and any N-substitution. The presence of multiple low-energy conformers is a critical aspect of its interaction with biological targets, as different conformations may be preferred for binding to different receptors.

Table 1: Calculated Conformational Ratios of 1-Phenylpiperidin-4-one in the Gas Phase

| Conformer | B3LYP-D3/cc-pVTZ Calculated Ratio (%) | Experimental Ratio (GED/MS) (%) |

| Chair-Equatorial (Eq) | 40 | 55 (±13) |

| Chair-Axial (Ax) | 35 | 22 (±9) |

| Twist (Tw) | 25 | 23 (±10) |

| Data from a study on 1-phenylpiperidin-4-one, a related compound, illustrating the potential for multiple stable conformers. osti.gov |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking simulations are used to predict the preferred binding orientation of a ligand to a receptor and to estimate the strength of the interaction. For this compound and its derivatives, which are known to interact with various receptors, including dopamine (B1211576) and serotonin (B10506) receptors, docking studies can reveal the key molecular interactions responsible for their pharmacological activity. nih.govacs.orggu.se

The stereochemistry of this compound is crucial for its interaction with receptors. nih.gov Docking studies of related phenylpiperidine derivatives into the dopamine D2 and D3 receptors have highlighted the importance of specific interactions. mdpi.complos.orgpreprints.org Typically, the protonated piperidine nitrogen forms a crucial salt bridge with a conserved aspartate residue in the receptor's binding pocket (e.g., Asp114 in the D2 receptor). The phenyl group often engages in hydrophobic and π-π stacking interactions with aromatic residues within the binding site, such as phenylalanine, tyrosine, and tryptophan. researchgate.net

While a specific docking study for the parent this compound was not found in the reviewed literature, studies on N-substituted analogs provide a model for its likely binding mode. For example, in models of the D2 receptor, the N-substituent of phenylpiperidine derivatives often explores a secondary binding pocket, influencing selectivity and potency. mdpi.com The (S)-configuration at the C3 position will dictate a specific orientation of the phenyl group within the binding pocket, which can lead to different interactions compared to the (R)-enantiomer, ultimately affecting binding affinity and functional activity.

Table 2: Key Interacting Residues for Phenylpiperidine Derivatives at the Dopamine D2 Receptor

| Interaction Type | Typical Interacting Residue in D2 Receptor |

| Salt Bridge | Aspartic Acid (e.g., Asp114) |

| Hydrogen Bond | Serine (e.g., Ser193, Ser197) |

| π-π Stacking | Phenylalanine, Tyrosine |

| Hydrophobic Interaction | Valine, Leucine, Isoleucine |

| This table summarizes common interactions observed in docking studies of various phenylpiperidine-based ligands with the dopamine D2 receptor. researchgate.net |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules like this compound. semanticscholar.org These calculations can provide information about the distribution of electrons, orbital energies, and reactivity, which are fundamental to understanding its chemical behavior and interactions with biological targets. mdpi.comrsc.org

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.commdpi.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom of the piperidine ring, reflecting the areas of highest electron density. The LUMO is likely to be distributed over the phenyl ring's anti-bonding orbitals. The precise energies and distributions will depend on the conformation (axial or equatorial phenyl group) and the level of theory used for the calculation (e.g., B3LYP functional with a 6-31G* basis set). uva.nldtu.dk

Another important electronic property is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. The MEP can identify regions that are electron-rich (negative potential, typically associated with lone pairs on heteroatoms like nitrogen) and electron-poor (positive potential, often around hydrogen atoms bonded to electronegative atoms). This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with receptor sites. semanticscholar.org

Table 3: Representative Calculated Electronic Properties for a Phenylpiperidine Derivative

| Property | Calculated Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

| These values are representative and based on DFT calculations for related heterocyclic structures. The exact values for this compound would require specific calculations. |

Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape, revealing the relative stabilities of different conformers and the energy barriers for transitions between them. nih.govfrontiersin.org Such simulations can be performed for the isolated molecule in a solvent, such as water, to understand its intrinsic dynamics, or for the molecule in complex with a biological target to study the dynamics of the binding process. nih.govnitech.ac.jpmdpi.comaps.orgrsc.org

An MD simulation of this compound in an aqueous environment would likely show the piperidine ring fluctuating around the chair conformation. The simulation would also capture the transitions between the equatorial and axial positions of the phenyl group. By analyzing the trajectory of the simulation, one can construct a free energy landscape, which maps the potential energy of the system as a function of specific conformational coordinates (e.g., the dihedral angle defining the phenyl group's position). This landscape would show the energy wells corresponding to the stable equatorial and axial conformers and the transition state energies separating them. biorxiv.org

When this compound is simulated in complex with a receptor, the MD simulation can reveal how the protein's flexibility and the ligand's dynamics are coupled. It can show how the ligand adapts its conformation to fit into the binding pocket and how the receptor side chains move to accommodate the ligand. These simulations can also be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than static docking methods. The analysis of the conformational ensemble sampled during the simulation can identify the most probable binding poses and the key interactions that stabilize the complex over time. mdpi.com

Table 4: Parameters often Analyzed in MD Simulations of Ligand-Receptor Complexes

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the simulation. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different parts of the molecule or protein. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule or complex over time. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. |

| Principal Component Analysis (PCA) | Identifies the dominant modes of motion in the system. |

| These parameters are commonly used to analyze the results of MD simulations to understand the dynamic behavior of molecular systems. nih.gov |

Derivatization and Functionalization of the S 3 Phenylpiperidine Scaffold

Modification of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a common site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the pharmacological properties of the resulting compounds. The two primary methods for modifying the piperidine nitrogen are N-alkylation and N-acylation.

N-Alkylation involves the attachment of alkyl groups to the piperidine nitrogen. This is often achieved through nucleophilic substitution reactions with alkyl halides or via reductive amination. For instance, N-alkylation can be performed using various alkylating agents to produce derivatives with diverse properties. whiterose.ac.uknih.gov The "hydrogen borrowing" methodology, which uses alcohols as alkylating agents in the presence of a metal catalyst, represents an atom-efficient approach to N-alkylation. whiterose.ac.uk The stereochemistry of N-alkylation can be complex and is influenced by the conformational preferences of the piperidine ring. researchgate.netacs.org

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This transformation is typically accomplished using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. google.comgoogle.com N-acylation can significantly alter the basicity and hydrogen-bonding capacity of the nitrogen atom, which can be critical for receptor binding. For example, acylation with propionic anhydride (B1165640) is a key step in the synthesis of certain fentanyl analogs. nih.gov Cascade reactions involving saturated cyclic amines and 2-oxo-2-arylacetic acids can also lead to N-acylated heterocycles. acs.org

| Derivative Type | Reagent/Method | Resulting Structure | Significance |

|---|---|---|---|

| N-Alkylation | n-Propyl bromide | (S)-N-n-Propyl-3-phenylpiperidine | Investigated for dopamine (B1211576) receptor binding. acs.org |

| N-Alkylation | 1-(2-Phenylethyl) tosylate | (S)-N-(2-Phenylethyl)-3-phenylpiperidine | Core structure in potent analgesic agents. nih.gov |

| N-Acylation | Acetyl chloride | (S)-N-Acetyl-3-phenylpiperidine | Used as a protected intermediate in synthesis. google.com |

| N-Acylation | Propionic anhydride | (S)-N-Propionyl-3-phenylpiperidine | Modification used in the development of opioid receptor ligands. nih.gov |

| N-Sulfonylation | Benzenesulfonyl chloride | (S)-N-Benzenesulfonyl-3-phenylpiperidine | Protects the nitrogen and can act as an intermediate. google.com |

Substitution on the Phenyl Ring

Functionalization of the phenyl ring of the this compound scaffold is typically achieved through electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmsu.edu The piperidine moiety is an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. masterorganicchemistry.com However, under the acidic conditions often required for SEAr reactions, the piperidine nitrogen can be protonated, which deactivates the ring and can complicate the reaction. wikipedia.org Therefore, the nitrogen is often protected, for instance as an amide, prior to carrying out substitution on the phenyl ring. Common SEAr reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Introduction of a nitro group (–NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Halogenation: Bromination or chlorination can be accomplished using the elemental halogen with a Lewis acid catalyst, such as FeBr₃ or AlCl₃.

Friedel-Crafts Reactions: Alkylation and acylation of the phenyl ring can introduce carbon-based substituents. However, these reactions can be prone to issues like polyalkylation and rearrangements. msu.edu

The introduction of substituents on the phenyl ring can profoundly influence the molecule's interaction with its biological target. For example, analogs of MPEP, a metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonist, have been functionalized at the 3-position of the phenyl ring, with cyano and nitro groups showing retention of activity. nih.gov

| Reaction Type | Reagent | Position of Substitution | Resulting Derivative (Example) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | ortho, para | (S)-3-(4-Nitrophenyl)piperidine |

| Halogenation | Br₂/FeBr₃ | ortho, para | (S)-3-(4-Bromophenyl)piperidine |

| Hydroxylation | Multi-step synthesis | para | (S)-3-(4-Hydroxyphenyl)piperidine google.com |

| Alkylation | t-Butyl chloride/AlCl₃ | para | (S)-3-(4-tert-Butylphenyl)piperidine ebi.ac.uk |

Introduction of Additional Chiral Centers

Creating additional stereocenters on the this compound scaffold is a powerful strategy for exploring three-dimensional chemical space and refining pharmacological activity. encyclopedia.pub New chiral centers can be introduced on the piperidine ring itself or on substituents attached to the nitrogen or phenyl ring.

One approach involves the synthesis of 3-substituted-4-hydroxypiperidines, which contain two chiral centers. rsc.org Enzymatic reduction of a precursor ketone, tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, using carbonyl reductases can produce different stereoisomers of the corresponding 3-phenyl-4-hydroxypiperidine with high enantiomeric and diastereomeric purity. rsc.org

Another strategy involves the stereoselective synthesis of derivatives with substituents at the C2 position of the piperidine ring. For example, N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine can be synthesized from D-mannitol through key steps including a stereoselective addition of a phenyl Grignard reagent to an imine and a ring-closing metathesis. researchgate.net Ring-opening reactions of chiral piperidinols can also be used to generate acyclic amino alcohols with multiple contiguous stereocenters. nih.gov The synthesis of chiral piperidines from pyridinium (B92312) salts via rhodium-catalyzed transfer hydrogenation is another effective method for creating chiral derivatives. researchgate.net Furthermore, the development of opioid receptor antagonists has involved the synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, where the introduction of a methyl group at the C4 position creates an additional chiral center. nih.gov

| Derivative Name | Additional Chiral Center(s) | Synthetic Approach | Reference |

|---|---|---|---|

| (3R,4S)-4-Hydroxy-3-phenylpiperidine | C4 | Enzymatic reduction of a 4-oxo precursor. | rsc.org |

| (2S,3S)-3-Hydroxy-2-phenylpiperidine | C2 | Stereoselective synthesis from D-mannitol involving Grignard addition and RCM. | researchgate.net |

| trans-(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | C4 | Multi-step synthesis and derivatization for opioid receptor antagonism. | nih.gov |